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Compound of Interest

Compound Name: 4-Fluorobenzenesulfinamide

Cat. No.: B13110157

Get Quote

CAS Registry Number: 402-46-0 Molecular Formula:

Molecular Weight: 175.18 g/mol IUPAC Name: 4-Fluorobenzene-1-sulfonamide[1]

Introduction & Significance
4-Fluorobenzenesulfonamide is a critical pharmacophore in fragment-based drug discovery

(FBDD). It serves as a primary ligand for Carbonic Anhydrase (CA) inhibition studies and is a

structural motif in various COX-2 inhibitors and antitumor agents. The presence of the fluorine

atom at the para position introduces unique electronic properties—acting as a hydrogen bond

acceptor while modulating lipophilicity and metabolic stability—without significantly altering

steric bulk compared to the parent benzenesulfonamide.

This guide details the spectroscopic signatures required for the unambiguous identification and

quality control of this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) data.

Synthesis & Sample Preparation
To ensure spectroscopic fidelity, samples should be prepared with high purity (>98%). The

standard synthesis route involves the chlorosulfonation of fluorobenzene followed by
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ammonolysis.

Synthetic Pathway
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) followed by a

Nucleophilic Acyl Substitution.

Fluorobenzene
(C6H5F)
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Chloride
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Figure 1: Two-step synthetic pathway for 4-Fluorobenzenesulfonamide.

Sample Preparation Protocols
NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

. DMSO is preferred over CDCl

due to the poor solubility of primary sulfonamides in non-polar solvents and to prevent H-D
exchange of the amide protons.

IR: Prepare a KBr pellet (1-2% sample w/w) or use Attenuated Total Reflectance (ATR) on

the neat solid.

MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 4-fluorobenzenesulfonamide are characterized by the interplay between

the electron-withdrawing sulfonyl group and the electronegative fluorine atom. The

F nucleus (

, 100% abundance) causes significant splitting in both

H and

C spectra.
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H NMR Data (400 MHz, DMSO-d )
The aromatic region displays a classic AA'BB' system, further complicated by

F coupling.

Signal (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

7.88 - 7.95 Multiplet (dd-like) 2H

H-2, H-6 (Ortho

to SO

)

Hz,

Hz

7.40 - 7.48 Multiplet (t-like) 2H
H-3, H-5 (Ortho

to F)

Hz,

Hz

7.38 Broad Singlet 2H

SO

NH
Exchangeable

Interpretation Logic:

H-2,6: These protons are strongly deshielded by the electron-withdrawing sulfonyl group,

appearing downfield (~7.9 ppm). They exhibit a doublet of doublets pattern due to ortho-

coupling with H-3,5 and meta-coupling with

F.

H-3,5: These protons are shielded relative to H-2,6 due to the mesomeric (resonance)

donation of the fluorine atom, despite its inductive withdrawal. They appear as a "pseudo-

triplet" because the

and

coupling constants are of similar magnitude (~8-9 Hz).
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C NMR Data (100 MHz, DMSO-d )
The carbon spectrum is definitive due to the large Carbon-Fluorine coupling constants (

).

Signal (

ppm)
Multiplicity (Hz) Assignment

164.2 Doublet (d) Hz C-4 (C-F)

140.1 Doublet (d) Hz C-1 (C-S)

129.2 Doublet (d) Hz C-2, C-6

116.3 Doublet (d) Hz C-3, C-5

Key Diagnostic Feature: The C-4 signal at 164.2 ppm is a wide doublet (

Hz), which is the hallmark of a fluorinated aromatic carbon.

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups.[2] The sulfonamide

group displays characteristic S=O and N-H stretching vibrations.
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Wavenumber (cm

)
Vibration Mode Functional Group Notes

3360, 3265
Stretching (

)
N-H (Primary Amide)

Asymmetric and

Symmetric stretches.

1335
Stretching (

)
S=O (Sulfone)

Strong intensity;

highly diagnostic.

1230
Stretching (

)
C-F (Aryl Fluoride)

Often overlaps with C-

N or C-C bands.

1160
Stretching (

)
S=O (Sulfone) Strong intensity.[3]

1590, 1495
Stretching (

)
C=C (Aromatic)

Skeletal ring

vibrations.

835
Bending (

)
C-H (OOP)

Para-substitution

pattern.

Mass Spectrometry (MS)
Mass spectrometry analysis is crucial for confirming molecular weight and structural

connectivity.[4]

Fragmentation Logic (EI-MS)
Under Electron Impact (70 eV), the molecular ion (

) is distinct. The fragmentation follows a logical loss of the sulfonamide moiety.

Molecular Ion (

): m/z 175 (Stable aromatic system).
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Base Peak: m/z 95 (4-Fluorophenyl cation).

Key Neutral Losses:

Loss of

(16 Da)

m/z 159.

Loss of

(64 Da)

m/z 111 (via rearrangement to fluoroaniline-like radical cation).

Loss of

(80 Da)

m/z 95.

Fragmentation Pathway Diagram
The following diagram illustrates the primary dissociation pathways observed in the mass

spectrum.
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Figure 2: Primary mass spectral fragmentation pathways for 4-Fluorobenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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